molecular formula C33H34O10 B13820069 (2R,3R,4S,5R,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

(2R,3R,4S,5R,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Cat. No.: B13820069
M. Wt: 590.6 g/mol
InChI Key: GTJGUFOLNHYRQE-VJLURNNQSA-N
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Description

1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE is an organic compound primarily recognized for its role in the synthesis of antiviral drugs. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the sixth position is protected by a triphenylmethyl (trityl) group. This compound is often used as a benchmark entity in various synthetic processes.

Preparation Methods

The synthesis of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE typically involves the following steps :

    Regioselective Protection: The hydroxyl group at the sixth position of glucose is protected using triphenylmethyl chloride (TrCl).

    Per-acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Purification: The product is purified through recrystallization to obtain anomerically pure 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose.

Chemical Reactions Analysis

1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding uronic acids.

    Reduction: Reduction reactions can remove the acetyl groups, yielding the parent glucose derivative.

    Substitution: The trityl group can be substituted with other protecting groups or functional groups under acidic conditions.

Common reagents used in these reactions include TEMPO/BAIB for oxidation and HBr/AcOH for trityl group removal. Major products formed include uronic acids and deprotected glucose derivatives.

Scientific Research Applications

1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used to study carbohydrate metabolism and enzyme interactions.

    Medicine: It is a precursor in the synthesis of antiviral drugs, such as acyclovir, which is effective against herpes simplex virus.

    Industry: The compound is utilized in the production of various pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE involves its role as a protecting group in synthetic chemistry. The trityl group protects the hydroxyl group at the sixth position, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex molecules, ensuring that reactions occur at desired sites without affecting other functional groups.

Comparison with Similar Compounds

1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE can be compared with similar compounds such as :

    1,2,3,4-TETRA-O-ACETYL-6-O-(P-TOSYL)-BETA-D-GLUCOSE: This compound has a p-tosyl group instead of a trityl group, offering different reactivity and protection characteristics.

    1,2,3,4-TETRA-O-ACETYL-6-O-TRITYL-L-ALTROPYRANOSE: This is an altrose derivative with similar acetyl and trityl protection, used in different synthetic pathways.

The uniqueness of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE lies in its specific protection pattern, which is highly useful in selective synthetic processes.

Properties

Molecular Formula

C33H34O10

Molecular Weight

590.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32+/m1/s1

InChI Key

GTJGUFOLNHYRQE-VJLURNNQSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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